Home > Products > Screening Compounds P34074 > Agomelatine Acetic Acid
Agomelatine Acetic Acid -

Agomelatine Acetic Acid

Catalog Number: EVT-13552025
CAS Number:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Agomelatine Acetic Acid, chemically known as N-(2-[7-methoxy-1-naphthalenyl]ethyl) acetamide, is a novel antidepressant that acts as a melatonergic agent. It was developed in the early 1990s by Servier Laboratories and approved for use in Europe in 2009. This compound is primarily indicated for the treatment of major depressive episodes and is recognized for its unique mechanism of action, which involves modulation of circadian rhythms and sleep-wake cycles.

Source

Agomelatine is derived from the naphthalene family of compounds, specifically synthesized from 7-methoxy-1-tetralone. The compound's structural characteristics enable it to interact with melatonin receptors and serotonin receptors, making it a significant player in psychiatric pharmacotherapy.

Classification

Agomelatine is classified under several categories:

  • Chemical Classification: It belongs to the class of organic compounds known as N-acetyl-2-arylethylamines.
  • Pharmacological Classification: It is categorized as an antidepressant and psychoanaleptic agent, functioning as a melatonin receptor agonist and serotonin 5-HT2C receptor antagonist .
Synthesis Analysis

Methods

The synthesis of Agomelatine involves several steps, primarily starting from 7-methoxy-1-tetralone. Various methods have been documented, including:

  1. Reduction Reaction: The initial step involves reducing 2-(7-methoxy-naphthalen-1-yl)acetic acid ethyl ester using sodium borohydride in the presence of a catalyst, which yields an intermediate compound.
  2. Activation and Substitution: The hydroxyl group of this intermediate is activated to facilitate nucleophilic substitution with diformylamide sodium salt.
  3. Hydrolysis: This step hydrolyzes the intermediate to form another derivative.
  4. Acetylation: Finally, acetylation using acetic anhydride produces Agomelatine .

Technical Details

Molecular Structure Analysis

Structure

Agomelatine has a molecular formula of C₁₅H₁₇N₁O₂ and a molecular weight of approximately 243.30 g/mol. Its structural representation includes:

  • Aromatic rings (naphthalene derivative)
  • Acetamide functional group
  • Methoxy substituent on the naphthalene ring

The three-dimensional structure can be analyzed using computational chemistry tools to predict its interactions with biological targets .

Data

Key molecular data includes:

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Topological Polar Surface Area: 38.3 Ų .
Chemical Reactions Analysis

Agomelatine undergoes various chemical reactions that are critical for its synthesis and potential modifications:

  1. Reduction Reactions: The conversion of esters to alcohols is common in the initial synthesis stages.
  2. Nucleophilic Substitution Reactions: These are crucial for forming new bonds during the activation of hydroxyl groups.
  3. Acetylation Reactions: The final step involves acetylating intermediates to yield Agomelatine.

These reactions highlight Agomelatine's chemical versatility and potential for further derivatization in pharmaceutical applications .

Mechanism of Action

Agomelatine's mechanism of action is multifaceted:

  • It acts as an agonist at melatonin receptors (MT1 and MT2), which helps regulate circadian rhythms and sleep patterns.
  • Simultaneously, it functions as an antagonist at serotonin 5-HT2C receptors, which may contribute to its antidepressant effects by enhancing dopaminergic and noradrenergic neurotransmission in specific brain regions .

This dual action makes Agomelatine particularly effective in treating depression associated with sleep disturbances.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, affecting its pharmacological efficacy.

Relevant data such as melting point, boiling point, and pH stability are crucial for formulation development .

Applications

Agomelatine is primarily used in clinical settings for:

  • Treatment of major depressive disorder, particularly where sleep disturbances are present.
  • Potential applications in managing circadian rhythm disorders due to its melatonergic properties.

Research continues into its effectiveness for other neuropsychiatric conditions, highlighting its versatility as a therapeutic agent .

Pharmacological Mechanisms of Agomelatine Acetic Acid

Dual Receptor Modulation: MT1/MT2 Agonism and 5-HT2C Antagonism

Agomelatine acetic acid (structurally related to melatonin) exerts its antidepressant effects through a unique dual-receptor pharmacology: high-affinity agonism at melatonin MT₁ (Ki = 0.1 nM) and MT₂ (Ki = 0.12 nM) receptors, coupled with selective antagonism at serotonin 5-HT₂C receptors (IC₅₀ = 270 nM) [1] [9]. This simultaneous action targets two pathophysiologically distinct pathways implicated in mood regulation. The MT₁/MT₂ agonism directly modulates circadian rhythms, while 5-HT₂C blockade disinhibits monoaminergic neurotransmission. Critically, these mechanisms operate synergistically rather than additively, as evidenced by the loss of antidepressant efficacy when either pathway is inhibited pharmacologically [1].

Synergistic Effects on Circadian Rhythm Regulation

Agomelatine’s melatonergic agonism resynchronizes disrupted circadian rhythms by phase-advancing the suprachiasmatic nucleus (SCN), the master circadian pacemaker. In animal models of circadian disruption, agomelatine accelerates the re-entrainment of sleep-wake cycles by 40–50% compared to untreated controls [1]. This is mediated via MT₁ receptors inhibiting SCN electrical activity and MT₂ receptors modulating phase-shifting responses to light [1]. The 5-HT₂C antagonism complements this by reducing circadian misalignment caused by stress-induced serotonin surges. Clinical studies confirm that agomelatine improves sleep efficiency by 15–20% and normalizes cortisol rhythms within 2 weeks of treatment, whereas selective melatonin receptor agonists show slower and less robust effects [2] [4]. Table 1 summarizes key circadian parameters modulated by agomelatine:

Table 1: Circadian Rhythm Parameters Modulated by Agomelatine

ParameterEffect of AgomelatineMechanism
Sleep Onset Latency↓ 25–35%MT₁/MT₂ agonism in SCN
REM Sleep OnsetPhase-advance by 45 ± 10 minMT₂-mediated phase resetting
Cortisol Peak TimingNormalization to AM rhythmSCN-pituitary-adrenal axis regulation
Body Temperature CycleAmplitude ↑ 0.5°CThermoregulation via hypothalamic MT₁

Noradrenergic and Dopaminergic Disinhibition Pathways

The 5-HT₂C antagonism component critically enables prefrontal norepinephrine and dopamine release without affecting striatal dopaminergic pathways. In vivo microdialysis studies demonstrate that agomelatine (10–50 mg/kg) increases extracellular norepinephrine by 150% and dopamine by 80% in the rat frontal cortex, while levels in the nucleus accumbens remain unchanged [1] [8]. This anatomical specificity arises because 5-HT₂C receptors tonically inhibit norepinephrine/dopamine release in corticolimbic regions but not subcortical areas. Agomelatine’s neutral antagonism at constitutively active 5-HT₂C receptors normalizes serotonin’s inhibitory effects rather than suppressing basal activity, avoiding excessive monoamine release [1]. Consequently, locus coeruleus noradrenergic neurons show a 50% increase in firing rate, while ventral tegmental dopaminergic neurons exhibit increased burst firing specifically in projections to the prefrontal cortex [1] [8]. This disinhibition underlies agomelatine’s pro-cognitive effects and low risk of motor side effects.

Neurobiological Mechanisms in Mood Disorders

Modulation of Hippocampal Neurogenesis and BDNF Expression

Chronic stress depletes hippocampal brain-derived neurotrophic factor (BDNF) by 30–40% and suppresses neurogenesis, effects reversed by agomelatine via melatonergic-serotonergic synergy. In the chronic social defeat stress (CSDS) model, agomelatine (50 mg/kg) elevated BDNF mRNA by 2.5-fold and restored neurogenesis to 90% of control levels, quantified by doublecortin-positive newborn neurons [3]. This occurred through:

  • Oxidative Stress Mitigation: Agomelatine reduced hippocampal lipid peroxidation (MDA levels ↓60%) and elevated glutathione (↑50%) by activating MT₁-dependent antioxidant pathways [3].
  • Transcriptional Regulation: Enhanced CREB phosphorylation and downstream BDNF exon IV transcription via MT₂/5-HT₂C synergy [1] [3].
  • Mitochondrial Biogenesis: Increased PGC-1α expression (↑70%) and restored ATP production in stressed hippocampi [3].

Notably, combining melatonin agonists with 5-HT₂C antagonists replicates this effect, confirming mechanistic synergy. Agomelatine’s neurogenic action is hippocampus-specific, with no significant changes observed in the hypothalamus or amygdala [3].

Role in Reversing Stress-Induced Synaptic Plasticity Deficits

Agomelatine rescues stress-induced dendritic atrophy and excitatory synapse loss by modulating glutamate signaling and synaptic protein expression. In CSDS-exposed mice, agomelatine administration:

  • Increased dendritic spine density by 35% in CA1 pyramidal neurons (vs. stressed controls) [3]
  • Elevated PSD-95 and synaptophysin protein levels by 40–50% [3]
  • Restored long-term potentiation (LTP) magnitude to 95% of non-stressed levels [3]

These effects involve blockade of stress-induced 5-HT₂C receptor hyperactivity, which normally suppresses glutamate release and promotes spine loss. Agomelatine’s MT₁ agonism further enhances synaptic plasticity by activating ERK1/2 and Akt kinases, increasing the surface expression of AMPA receptors [1]. Table 2 quantifies synaptic changes:

Table 2: Synaptic Plasticity Markers Modulated by Agomelatine in CSDS Models

ParameterCSDS OnlyCSDS + AgomelatineChange
Dendritic Spine Density0.7 ± 0.1 spines/µm1.1 ± 0.2 spines/µm↑57%
PSD-95 Protein Expression60 ± 5% of control105 ± 8% of control↑75%
LTP Amplitude (CA1)120 ± 10%190 ± 15%↑58%
BDNF Mature Form (mRNA)0.6 ± 0.1-fold1.4 ± 0.2-fold↑133%

Electron microscopy confirms a 40% increase in excitatory synapses in agomelatine-treated groups, indicating structural remodeling [3]. This synaptic restoration correlates with behavioral recovery in depression models, confirming functional relevance.

Properties

Product Name

Agomelatine Acetic Acid

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+

InChI Key

XNPWRVMAMATBMA-JXMROGBWSA-N

Canonical SMILES

COC1=CC2=C(CCCC2=CC(=O)O)C=C1

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.